Cas no 116040-98-3 (2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol)

2-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a benzimidazole derivative featuring a trifluoromethyl substituent and a hydroxyethyl functional group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and potential as a building block for pharmaceuticals or functional materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyethyl moiety provides a reactive site for further derivatization. Its benzimidazole core contributes to electron-rich aromatic properties, making it useful in coordination chemistry or as a precursor for heterocyclic synthesis. The compound's balanced polarity and tunable reactivity make it suitable for applications requiring precise molecular modifications.
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol structure
116040-98-3 structure
Product Name:2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
CAS No:116040-98-3
MF:C10H9F3N2O
MW:230.186472654343
MDL:MFCD01017153
CID:2625018
PubChem ID:741501
Update Time:2025-06-13

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol Chemical and Physical Properties

Names and Identifiers

    • YJDGCKQTFGITHQ-UHFFFAOYSA-N
    • 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol
    • AG-690/11241076
    • STK386154
    • 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
    • CS-0316642
    • 5667-88-9
    • SR-01000485838
    • 116040-98-3
    • CHEMBL1500345
    • HMS1368G10
    • DTXSID20972119
    • N-Hydroxyethyl-2-trifluoromethylbenzoimidazole
    • SMR000116201
    • 7R-1374
    • 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-ethanol
    • SR-01000485838-1
    • SCHEMBL12968163
    • MLS000525727
    • 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanol
    • AB00092645-01
    • 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol
    • MFCD01017153
    • Bionet2_001529
    • 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
    • HMS2474P15
    • AKOS000541987
    • 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol
    • 2-[2-(TRIFLUOROMETHYL)-1,3-BENZODIAZOL-1-YL]ETHANOL
    • MDL: MFCD01017153
    • Inchi: 1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2
    • InChI Key: YJDGCKQTFGITHQ-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2C=CC=CC=2N1CCO)(F)F

Computed Properties

  • Exact Mass: 230.06669740Da
  • Monoisotopic Mass: 230.06669740Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.1Ų

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol Pricemore >>

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abcr
AB285016-500 mg
2-(2-Trifluoromethyl-benzoimidazol-1-yl)-ethanol, 90%; .
116040-98-3 90%
500mg
€678.60 2023-04-26

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol Suppliers

Amadis Chemical Company Limited
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(CAS:116040-98-3)
Order Number:A1104314
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:40
Price ($):305.0
Email:sales@amadischem.com

Additional information on 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol

Professional Introduction to Compound with CAS No. 116040-98-3 and Product Name: 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol

Compound with the CAS number 116040-98-3 and the product name 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzimidazole class, a heterocyclic aromatic compound known for its diverse biological activities. The presence of a trifluoromethyl group in its structure enhances its pharmacological properties, making it a promising candidate for further research and development.

The benzimidazole core is a crucial pharmacophore in medicinal chemistry, widely recognized for its role in various therapeutic applications. Its structural framework allows for interactions with multiple biological targets, including enzymes and receptors. The specific modification of the benzimidazole ring with a trifluoromethyl group at the 2-position introduces additional electronic and steric effects that can modulate the compound's bioactivity. This modification is particularly noteworthy, as trifluoromethyl groups are frequently employed in drug design to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles.

In recent years, there has been a growing interest in benzimidazole derivatives due to their potential applications in oncology, antiviral, and anti-inflammatory therapies. The compound 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol has been extensively studied for its inhibitory effects on various enzymes and receptors involved in disease pathways. Preliminary studies have demonstrated its efficacy in modulating pathways relevant to cancer progression, suggesting its potential as an anticancer agent.

One of the most compelling aspects of this compound is its ability to interact with target proteins in a highly specific manner. The trifluoromethyl group at the 2-position of the benzimidazole ring plays a critical role in this interaction by influencing both the electronic distribution and steric environment of the molecule. This specificity is essential for achieving high affinity and selectivity, which are key factors in drug development. The ethanol side chain further contributes to the compound's solubility and bioavailability, making it more suitable for therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with biological targets with greater accuracy. Molecular docking studies have revealed that 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can effectively bind to enzymes such as kinases and proteases that are overexpressed in certain types of cancer. These findings provide a strong rationale for further investigation into its potential as a therapeutic agent.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the trifluoromethyl group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzimidazole core efficiently. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also underscore the importance of innovative approaches in drug development.

From a pharmacological perspective, the compound's mechanism of action remains an area of active investigation. Initial studies suggest that it may exert its effects by inhibiting key signaling pathways involved in cell proliferation and survival. By targeting these pathways, it has the potential to disrupt cancer cell growth and induce apoptosis. Additionally, its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases as well.

The impact of this compound on drug discovery extends beyond oncology. Researchers are exploring its potential applications in other therapeutic areas, including neurodegenerative diseases and infectious disorders. The benzimidazole scaffold's versatility allows for modifications that can tailor its bioactivity to specific disease targets. This adaptability is crucial for developing drugs that can address complex pathological processes effectively.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. Computational modeling and high-throughput screening technologies are accelerating the discovery of novel compounds like 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol. These technologies enable researchers to rapidly assess the bioactivity of large libraries of compounds, identifying promising candidates for further development.

The future prospects for this compound are promising, with ongoing clinical trials evaluating its efficacy and safety profile. If successful, it could represent a significant breakthrough in treating various diseases by targeting underlying molecular mechanisms. The collaborative efforts between academic researchers and pharmaceutical companies are essential in translating laboratory discoveries into viable therapeutics.

In conclusion,2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol exemplifies the innovative spirit driving advancements in pharmaceutical chemistry today. Its unique structure combines traditional heterocyclic chemistry with modern synthetic strategies to create a potent candidate for therapeutic intervention. As research continues to uncover new applications for this compound,CAS No 116040-98-3 will undoubtedly play a pivotal role in shaping future treatments across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:116040-98-3)
A1104314
Purity:99%
Quantity:5g
Price ($):305.0
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